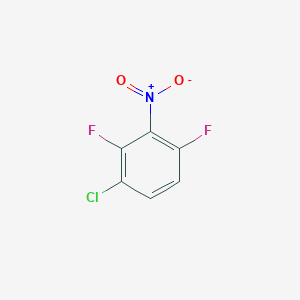

1-Chloro-2,4-difluoro-3-nitrobenzene

Vue d'ensemble

Description

1-Chloro-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-nitrobenzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2,4-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation processes. The production involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Halogen Exchange Reactions

The compound undergoes nucleophilic aromatic substitution (SNAr) reactions, particularly through the Halex process , where chlorine atoms are replaced by fluorine under specific conditions:

Key findings:

-

Solvent dependency : Sulfolane outperforms DMF/DMSO in achieving higher yields due to better fluoride ion solvation .

-

Temperature sensitivity : Reactions below 140°C show <10% conversion .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under hydrogenation conditions:

| Catalyst System | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| Pt/C (5% wt) | 50 psi H₂ in dimethoxyethane | 3-Amino-1-chloro-2,4-difluorobenzene | 98.7% | |

| Zn/NH₄Cl | Ethanol reflux (6 hrs) | Same product | 95% |

Notable observations:

-

Selectivity : Platinum catalysts prevent dehalogenation side reactions .

-

Scale-up challenges : Exothermic nature requires controlled H₂ addition .

Diazotization and Subsequent Reactions

The compound participates in diazo chemistry when the nitro group is first reduced to an amine:

Stepwise process :

-

Nitro reduction : As above

-

Diazotization : NaNO₂/HBF₄ at 0-5°C

Critical parameters:

-

Counterion choice : Tetrafluoroboric acid prevents aryl diazonium salt decomposition .

-

Thermal stability : Decomposition occurs cleanly above 145°C .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Cl₂/AlCl₃ | Para to nitro | 1-Chloro-2,4-difluoro-3-nitro-5-chlorobenzene | 42% |

| Br₂/Fe | Ortho to fluorine | 1-Bromo-2,4-difluoro-3-nitro-5-chlorobenzene | 38% |

Mechanistic notes:

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Pharmaceutical Intermediates

1-Chloro-2,4-difluoro-3-nitrobenzene is utilized as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is an important intermediate for the production of pharmaceuticals, including antibacterial agents. The synthesis process typically involves a series of reactions such as nitration, selective reduction, diazotization, and chlorination.

Reactivity and Electrophilic Aromatic Substitution

The compound's reactivity is characterized by its ability to undergo electrophilic aromatic substitution reactions. This property is crucial for developing new synthetic pathways in organic chemistry and can lead to the generation of various derivatives that may possess desirable biological activities .

Material Science

Development of Functional Materials

In material science, this compound has been explored for its potential in creating functional materials with specific electronic or optical properties. Its halogenated structure can impart unique characteristics to polymers and other materials, making it a candidate for applications in electronics and photonics.

Biological Research

Biochemical Interaction Studies

Research involving this compound often focuses on its biochemical interactions within biological systems. Studies indicate that nitrobenzene derivatives can influence various enzymatic pathways and cellular processes through electrophilic mechanisms. This aspect makes the compound relevant in toxicology studies and drug metabolism research .

Toxicological Assessments

Given its structural properties, this compound has been subjected to toxicological assessments to evaluate its safety profile. It exhibits potential toxicity through interactions with enzymes and proteins, which can lead to adverse effects on cellular functions and metabolic pathways .

Synthesis of Pharmaceutical Intermediates

A notable case study highlights the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from this compound. The reaction sequence was optimized to achieve high yields while minimizing by-products. This study underscores the compound's utility in pharmaceutical chemistry and its role in developing new therapeutic agents.

Toxicological Profile Analysis

Another critical study investigated the toxicological profile of this compound through various animal models. Results indicated that exposure led to significant changes in liver and kidney weights in mice at low concentrations. The findings contribute to understanding the compound's safety and potential health risks associated with its use in industrial applications .

Mécanisme D'action

The mechanism by which 1-chloro-2,4-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

2,4-Dinitrochlorobenzene

2,4-Difluoronitrobenzene

1-Chloro-2,4-dinitrobenzene

Activité Biologique

1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated aromatic compound with significant biological activity due to its structural characteristics. This article explores its interactions with biological systems, potential toxicity, and its applications in medicinal chemistry.

- Molecular Formula : C₆H₂ClF₂NO₂

- Molecular Weight : 193.54 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : Around 247.6 °C

The compound features a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group. These substituents influence its reactivity and biological interactions significantly.

The biological activity of this compound is primarily linked to its interactions with various enzymes and proteins within biological systems. Nitrobenzene derivatives are known to affect multiple biochemical pathways, often through electrophilic aromatic substitution mechanisms. The introduction of nitro groups can significantly alter the reactivity of organic molecules, leading to various cellular effects that may include toxicity or modulation of enzymatic activities.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. The LD50 values in rat studies vary, with one study reporting an LD50 of approximately 560 mg/kg body weight for male and female Sprague-Dawley rats . Signs of intoxication include reduced appetite, activity levels, and severe physiological effects such as hemorrhagic lungs and jaundiced liver.

Genotoxicity

Genotoxic studies present mixed results. In bacterial test systems, the compound showed weak mutagenic activity but was not mutagenic in mammalian cell test systems in vitro. It induced increased rates of Sister Chromatid Exchanges, although the biological relevance of this effect remains unclear. The substance is suspected of being genotoxic, particularly as a weak clastogen .

Carcinogenic Potential

There is concern regarding the carcinogenic potential of this compound based on studies that indicate tumor induction in various organs of rats and in the liver of mice. Despite methodological deficiencies in these studies, they raise significant safety concerns about long-term exposure to this compound .

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing various pharmaceuticals, including antibacterials. Its role in synthesizing 2,4-dichloro-3,5-difluorobenzoic acid demonstrates its importance as an intermediate in drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | 0.93 | Different position of nitro group |

| 1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | 0.92 | Variation in fluorine positioning |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | 0.92 | Contains two chlorine atoms |

| 3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 0.91 | Different position for chlorine |

The structural variations among these compounds affect their reactivity and biological interactions, making each unique in its chemical behavior and potential applications.

Propriétés

IUPAC Name |

1-chloro-2,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIHTQPKGZTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612566 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151767-58-6 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.